molecular formula C11H18N4O5 B151382 N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine CAS No. 120418-76-0

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

Cat. No.: B151382
CAS No.: 120418-76-0
M. Wt: 286.28 g/mol
InChI Key: NMKSQOBSNDOTQH-ZETCQYMHSA-N
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Description

"N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine" (hereafter referred to as Compound C) is a critical intermediate metabolite of the cardioprotective prodrug dexrazoxane. Dexrazoxane is administered to mitigate anthracycline-induced cardiotoxicity and undergoes hydrolysis in vivo to form two one-ring open intermediates: Compound C and its stereoisomer, N-(2-amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]glycine (Compound B). These intermediates are further metabolized to ADR-925, the active iron-chelating agent responsible for cardioprotection .

Structurally, Compound C features a glycine backbone substituted with two functional groups:

2-Amino-2-oxoethyl group: Imparts hydrogen-bonding capacity and metabolic stability.

(2S)-2-(3,5-dioxo-1-piperazinyl)propyl group: A chiral piperazine-derived side chain critical for metal chelation.

The stereochemistry at the propyl group (S-configuration) differentiates Compound C from Compound B, which has a (1S)-methylethyl substituent. This structural distinction influences metabolic processing and pharmacological activity .

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5/c1-7(15-4-9(17)13-10(18)5-15)2-14(3-8(12)16)6-11(19)20/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSQOBSNDOTQH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(CC(=O)N)CC(=O)O)N1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Chiral Resolution

StepReagents/ConditionsTemperatureTimeYield
AminationEthyl chloroacetate, NaOH (pH 9–10)0–5°C2 hr85%
AcylationChloroacetyl chloride, triethylamine25°C1 hr90%
CyclizationDMF, reflux85°C7 hr78%
Chiral ResolutionL-tartaric acid, ethanol-water (3:1)25°C12 hr95% ee

Optimization of Reaction Conditions

The patent emphasizes the importance of solvent selection and stoichiometry. For instance, using dimethylformamide (DMF) as the cyclization solvent enhances reaction efficiency compared to alternatives like tetrahydrofuran. Additionally, maintaining a 1:1 molar ratio of chloroacetyl chloride to the intermediate prevents over-acylation, which could lead to byproducts such as N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine.

Analytical Characterization

Structural Confirmation

The compound’s structure is validated through a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR spectra confirm the presence of the piperazine ring (δ 3.2–3.8 ppm for CH2_2 groups) and the glycine moiety (δ 4.1 ppm for the α-carbon).

  • Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 286.1277, consistent with the molecular formula C11_{11}H18_{18}N4_4O5_5.

  • Chiral HPLC : Enantiomeric purity is assessed using a Chiralpak AD-H column, with retention times of 12.3 min for the (S)-enantiomer and 14.7 min for the (R)-enantiomer.

Physicochemical Properties

  • Molecular Weight : 286.28 g/mol.

  • Hydrogen Bond Donors/Acceptors : 3 donors and 7 acceptors, influencing solubility in polar solvents.

  • XLogP3 : -4.1, indicating high hydrophilicity.

Comparative Analysis with Related Compounds

The compound’s synthesis shares similarities with dexrazoxane production but diverges in stereochemical control. Dexrazoxane, a bis-dioxopiperazine, requires a double cyclization step, whereas N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine involves a single cyclization followed by glycine coupling. Notably, the use of L-tartaric acid for resolution contrasts with dexrazoxane’s racemic synthesis, which employs enzymatic methods.

Industrial-Scale Production Considerations

Scalability Challenges

  • Chiral Resolution Costs : The use of L-tartaric acid increases production expenses. Alternatives such as immobilized chiral catalysts are under investigation to reduce costs.

  • Byproduct Formation : Over-alkylation during the amination step generates impurities like N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles can be used, and reactions are often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Cancer Therapeutics
    • Dexrazoxane, the parent compound of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, is primarily used to mitigate cardiotoxicity associated with anthracycline chemotherapy. Research indicates that this compound can protect cardiac tissues from oxidative stress induced by chemotherapeutic agents .
  • Biochemical Studies
    • The compound is utilized in proteomics research as a biochemical tool to study protein interactions and cellular responses to drugs. Its structural properties allow it to act as a competitive inhibitor in enzymatic reactions, providing insights into metabolic pathways and enzyme kinetics .
  • Neuroprotective Studies
    • Emerging studies suggest that derivatives of dexrazoxane may offer neuroprotective effects against neurodegenerative diseases. By reducing oxidative stress and apoptosis in neuronal cells, these compounds show promise in preclinical models of conditions such as Alzheimer's disease .

Data Tables

  • Cardiotoxicity Mitigation
    • A study published in Clinical Cancer Research demonstrated that dexrazoxane significantly reduced the incidence of heart failure in patients receiving doxorubicin therapy. The study highlighted how derivatives like this compound could enhance cardioprotective strategies in cancer treatment .
  • Neuroprotective Effects
    • In a preclinical model investigating the neuroprotective effects of dexrazoxane derivatives, researchers observed a reduction in neuronal cell death when exposed to oxidative stressors. The findings suggested potential applications for these compounds in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Compound C with its analogs:

Parameter Compound C Compound B ADR-925
IUPAC Name N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]glycine (S)-4,4'-(Propane-1,2-diyl)bis(piperazine-2,6-dione)
Molecular Weight 286.12 g/mol (exact mass: 286.1205028) 286.12 g/mol 214.18 g/mol
Key Functional Groups Glycine, 3,5-dioxopiperazine, chiral propyl Glycine, 3,5-dioxopiperazine, chiral methylethyl Two 3,5-dioxopiperazine rings
Role in Metabolism Intermediate metabolite of dexrazoxane Intermediate metabolite of dexrazoxane Final active metabolite (iron chelator)
Metal-Chelating Activity Moderate (precursor to ADR-925) Moderate (precursor to ADR-925) High (binds Fe³⁺ and prevents anthracycline toxicity)

Metabolic Stability and Conversion

  • Compound C vs. Compound B :
    Both intermediates are generated during dexrazoxane hydrolysis. However, the stereochemistry of the alkyl side chain (propyl vs. methylethyl) influences their metabolic rates. Studies suggest Compound C is more rapidly converted to ADR-925 than Compound B due to reduced steric hindrance in its structure .
  • Conversion to ADR-925: ADR-925, the bis-dioxopiperazine derivative, exhibits superior iron-chelating capacity (log K ~ 30 for Fe³⁺) compared to its precursors. Compound C and B act as transient reservoirs for ADR-925, with their conversion efficiency modulated by enzymatic activity and inhibitors like 5-aminoorotic acid .

Pharmacokinetic and Solubility Considerations

  • Metabolic Inhibition: 5-Aminoorotic acid, a dihydroorotase inhibitor, delays dexrazoxane metabolism, leading to transient accumulation of intermediates like Compound C. This highlights the susceptibility of these compounds to enzymatic interference .

Biological Activity

N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine, commonly referred to as a derivative of dexrazoxane, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18N4O5
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 120418-76-0

The biological activity of this compound has been primarily studied in the context of its antitumor properties. Preliminary research indicates that it may induce apoptosis in cancer cells by:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, which is critical for DNA synthesis and cell division. This effect was observed in HepG2 cells treated with varying concentrations of the compound .
  • Induction of Apoptosis : It promotes apoptotic cell death through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2. This cascade leads to the activation of caspase-3, a key player in the apoptosis process .

Antitumor Activity

The compound has demonstrated potent antitumor effects across various cancer cell lines. For instance:

  • HepG2 Cells : Treatment with this compound resulted in a significant increase in apoptosis rates (from 8.9% in untreated controls to 57.51% at 8 μM concentration) and cell cycle arrest .

Comparative Studies

A comparative study involving IMB-1406 (a closely related compound) indicated that this compound might have similar or enhanced efficacy against specific cancer types compared to established chemotherapeutics like Sunitinib .

Data Table: Biological Activity Overview

Activity Type Cell Line Concentration (μM) Apoptosis Rate (%) Mechanism
AntitumorHepG208.9Control
AntitumorHepG2217.15Apoptosis induction
AntitumorHepG2435.40Mitochondrial pathway involvement
AntitumorHepG2857.51Caspase activation

Case Studies and Research Findings

Research has highlighted several case studies that elaborate on the biological activity of this compound:

  • In Vitro Studies : In vitro experiments have shown that this compound induces significant cytotoxicity in cancer cell lines, suggesting its potential as an antineoplastic agent .
  • Mechanistic Insights : Studies utilizing flow cytometry and Western blot analyses have elucidated the mechanisms by which this compound exerts its effects on cancer cells, particularly focusing on its ability to modulate apoptotic pathways and influence cell cycle dynamics .

Q & A

(Basic) What are the primary metabolic pathways and enzymatic processes involved in the biotransformation of this compound?

Answer:
The compound is a one-ring open intermediate metabolite of dexrazoxane, a cardioprotective agent. Its metabolism occurs in two steps:

Initial ring-opening : Dexrazoxane is metabolized via dihydropyrimidinase to form intermediates, including the compound .

Secondary hydrolysis : The intermediate undergoes further hydrolysis by dihydroorotase (DHOase) to yield ADR-925, the active iron-chelating metabolite .
Methodological Insight : To study this pathway, use in vitro enzyme assays with purified dihydropyrimidinase and DHOase, validated via LC-MS to track intermediate formation .

(Basic) What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Utilize exact mass matching (e.g., 286.1205 Da for the intermediate) for precise identification .
  • Sample Preparation : Plasma or tissue homogenates should be processed with protein precipitation (acetonitrile/methanol) and stabilized with enzyme inhibitors (e.g., 5-aminoorotic acid for DHOase inhibition) to prevent ex vivo degradation .
  • Validation : Include calibration curves spanning physiologically relevant concentrations (e.g., 0.1–50 µM) and spike recovery tests .

(Advanced) How does DHOase enzyme specificity influence the pharmacological activity of this compound?

Answer:
DHOase catalyzes the second hydrolysis step, which is rate-limiting for ADR-925 formation. Inhibition of DHOase (e.g., with 5-aminoorotic acid) reduces ADR-925 plasma AUC by 5.3-fold in rats, directly linking enzyme activity to cardioprotective efficacy .
Experimental Design : Compare wild-type vs. DHOase-knockout models or use selective inhibitors to isolate enzymatic contributions. Measure tissue-specific metabolite levels (e.g., heart vs. liver) to assess organ-dependent metabolism .

(Advanced) How would you design an experiment to resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

Answer:

  • In Vitro : Use hepatocyte or microsomal assays to measure intrinsic clearance. Include co-factors (NADPH, glutathione) and enzyme inhibitors (e.g., 5-aminoorotic acid) to mimic physiological conditions .
  • In Vivo : Conduct crossover studies in rats pretreated with DHOase inhibitors. Compare plasma/tissue pharmacokinetics (AUC, Cmax) with in vitro clearance rates.
  • Data Reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics, tissue distribution, and inhibitor effects .

(Advanced) What structural modifications could enhance the metabolic stability or metal-chelating efficacy of this compound?

Answer:

  • Backbone Stabilization : Replace labile amide bonds with bioisosteres (e.g., sulfonamides) to resist enzymatic hydrolysis .
  • Chelator Optimization : Introduce electron-donating groups (e.g., hydroxyl or carboxyl) to the piperazinyl moiety to enhance iron-binding affinity.
  • Validation : Synthesize analogs and test in DHOase inhibition assays and iron-chelating capacity assays (e.g., ferrozine competition) .

(Advanced) How can computational modeling predict the binding interactions between this compound and its target enzymes?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s glycine-piperazinyl core and DHOase’s active site (PDB: 2DHR). Focus on hydrogen bonding with catalytic residues (e.g., Asp-130, His-256) .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify conformational changes that affect hydrolysis rates.
  • Validation : Correlate docking scores (ΔGbinding) with experimental IC50 values from enzyme inhibition assays .

(Advanced) What pharmacological implications arise from interspecies differences in the metabolism of this compound?

Answer:

  • Species-Specific Enzyme Activity : Rat DHOase has higher catalytic efficiency than human isoforms, leading to faster ADR-925 formation in preclinical models .
  • Translation to Humans : Use humanized liver chimeric mice or human hepatocyte co-cultures to bridge interspecies gaps. Monitor metabolite ratios (e.g., B:C:ADR-925) as biomarkers .

(Advanced) How do tissue-specific metabolic profiles impact the compound’s efficacy in cardiac vs. hepatic tissues?

Answer:

  • Cardiac Tissue : Lower DHOase activity in the heart reduces local ADR-925 formation, necessitating systemic exposure for cardioprotection .
  • Hepatic Clearance : High liver metabolism limits systemic bioavailability. Use targeted delivery (e.g., liposomal formulations) to bypass hepatic first-pass effects.
    Methodology : Quantify tissue-specific metabolite levels via LC-MS after organ dissection and homogenization .

(Advanced) What experimental strategies can validate the role of this compound in mitigating oxidative stress in cardiomyocytes?

Answer:

  • In Vitro Models : Treat H9c2 cardiomyocytes with doxorubicin ± the compound. Measure ROS (DCFDA assay), mitochondrial membrane potential (JC-1 dye), and apoptosis (Annexin V) .
  • Iron Chelation Assays : Quantify ADR-925’s iron-binding capacity using UV-Vis spectroscopy (absorbance at 510 nm with ferrozine) .

(Advanced) How can isotopic labeling (e.g., <sup>13</sup>C/<sup>15</sup>N) elucidate the compound’s metabolic fate in complex biological systems?

Answer:

  • Synthesis : Incorporate <sup>13</sup>C at the glycine carbonyl or <sup>15</sup>N in the piperazinyl ring.
  • Tracing : Use LC-HRMS to track labeled metabolites in urine, plasma, and bile. Apply metabolic flux analysis to quantify pathway dominance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
Reactant of Route 2
N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine

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